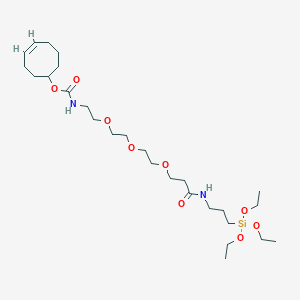
TCO-PEG3-amide-C3-triethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG3-amide-C3-triethoxysilane: is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs) . This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate the targeted degradation of specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical bonds .
Industrial Production Methods: Industrial production of TCO-PEG3-amide-C3-triethoxysilane follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: TCO-PEG3-amide-C3-triethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The triethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds with other silane or silanol groups.
Click Chemistry Reactions: The TCO (trans-cyclooctene) group can participate in bioorthogonal click chemistry reactions with tetrazine-functionalized molecules.
Common Reagents and Conditions:
Hydrolysis and Condensation: Typically performed in the presence of water or alcohols under acidic or basic conditions.
Click Chemistry: Conducted under mild conditions, often in aqueous or organic solvents, with tetrazine derivatives as the reacting partners.
Major Products Formed:
Scientific Research Applications
TCO-PEG3-amide-C3-triethoxysilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of TCO-PEG3-amide-C3-triethoxysilane involves its role as a linker in PROTACs. PROTACs function by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The TCO group facilitates bioorthogonal click chemistry reactions, allowing for the specific labeling and tracking of biomolecules .
Comparison with Similar Compounds
TCO-PEG3-FITC: A similar compound used for fluorescent labeling and tracking of target cells.
TCO-PEG3-amine: Another PEG-based linker with an amine group, used in various bioconjugation applications.
Uniqueness: TCO-PEG3-amide-C3-triethoxysilane is unique due to its combination of a TCO group, a PEG chain, an amide linkage, and a triethoxysilane group. This combination allows it to participate in both bioorthogonal click chemistry and silane-based surface modifications, making it highly versatile for various scientific and industrial applications .
Properties
Molecular Formula |
C27H52N2O9Si |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O9Si/c1-4-35-39(36-5-2,37-6-3)24-12-16-28-26(30)15-18-32-20-22-34-23-21-33-19-17-29-27(31)38-25-13-10-8-7-9-11-14-25/h7-8,25H,4-6,9-24H2,1-3H3,(H,28,30)(H,29,31)/b8-7- |
InChI Key |
ZXQAFZQBZKLJGI-FPLPWBNLSA-N |
Isomeric SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCC/C=C\CC1)(OCC)OCC |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCCC=CCC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


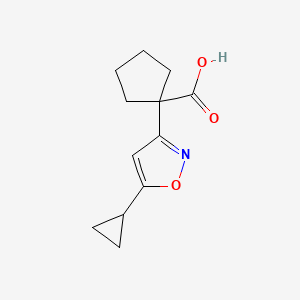
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)

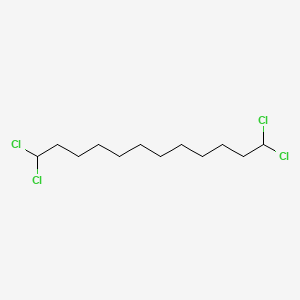
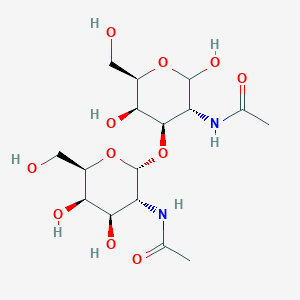
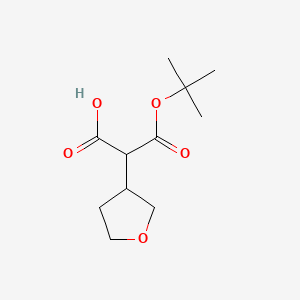
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
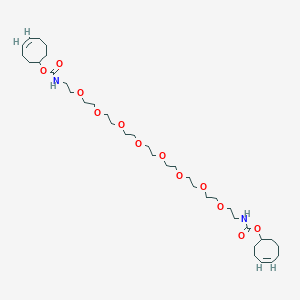
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
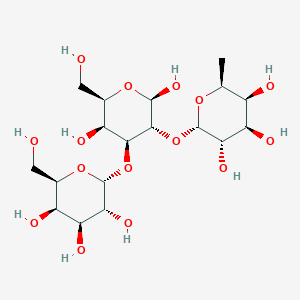
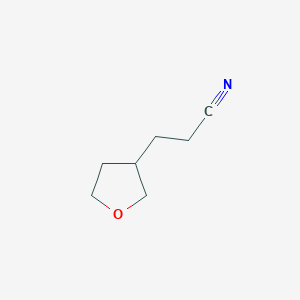
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
